Monodeuteropropyl alcohol
Overview
Description
Monodeuteropropyl alcohol, also known as 1-deuteropropan-1-ol, is an isotopically labeled compound where one of the hydrogen atoms in propyl alcohol is replaced by deuterium, a stable isotope of hydrogen. This compound is of interest in various scientific fields due to its unique properties and applications in research.
Scientific Research Applications
Monodeuteropropyl alcohol is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the synthesis of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy.
Future Directions
While specific future directions for monodeuteropropyl alcohol are not mentioned in the search results, there is a clear need for future-oriented strategies to build a robust addiction treatment system that ensures widespread access to treatment . This is particularly relevant for substances like alcohol, which have a significant impact on public health.
Mechanism of Action
Target of Action
Monodeuteropropyl alcohol, also known as 1-Propanol-D1, is a primary alcohol that interacts with various targets in the body. It acts on various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids . It is both a GABA agonist and a glutamate N-methyl-d-aspartate (NMDA) receptor antagonist .
Biochemical Pathways
The compound affects several biochemical pathways. For instance, it is involved in the metabolization of alcohol into acetaldehyde . The artificial 2-ketobutyrate (2KB) biosynthetic pathway from pyruvate via citramalate is also affected . Overexpression of threonine dehydratase and enhancement of threonine biosynthesis from aspartate are other pathways influenced by 1-Propanol-D1 .
Result of Action
The molecular and cellular effects of 1-Propanol-D1’s action are diverse. For instance, it can cause various manifestations such as relief from anxiety, disinhibition, ataxia, and general anesthesia . Chronic exposure to the compound can cause persistent structural and functional changes in the brain .
Action Environment
The action, efficacy, and stability of 1-Propanol-D1 can be influenced by various environmental factors. For instance, it has been found to be effective against certain strains of Staphylococcus aureus and feline calicivirus at certain concentrations . .
Biochemical Analysis
Biochemical Properties
1-Propanol-D1 plays a significant role in biochemical reactions due to its unique isotopic composition. It interacts with various enzymes, proteins, and other biomolecules, often serving as a tracer in metabolic studies. For instance, it can be used to study the activity of alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. The interaction between 1-Propanol-D1 and alcohol dehydrogenase can provide insights into the enzyme’s kinetics and mechanism of action .
Cellular Effects
1-Propanol-D1 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its presence can alter the normal metabolic flux, leading to changes in the production of metabolites. For example, in studies involving liver cells, 1-Propanol-D1 has been shown to affect the expression of genes involved in alcohol metabolism, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, 1-Propanol-D1 exerts its effects through specific binding interactions with biomolecules. It can act as a substrate for enzymes like alcohol dehydrogenase, where it undergoes oxidation to produce deuterated aldehydes. This process can lead to enzyme inhibition or activation, depending on the concentration and specific conditions of the reaction. Additionally, 1-Propanol-D1 can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Propanol-D1 can change over time due to its stability and degradation properties. Studies have shown that 1-Propanol-D1 is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. For instance, prolonged exposure to 1-Propanol-D1 in cell cultures can lead to changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Propanol-D1 in animal models are dose-dependent. At low doses, it may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects such as liver damage and metabolic disturbances. Studies in rodents have demonstrated that high doses of 1-Propanol-D1 can lead to increased oxidative stress and alterations in liver enzyme activity .
Metabolic Pathways
1-Propanol-D1 is involved in several metabolic pathways, primarily those related to alcohol metabolism. It is metabolized by alcohol dehydrogenase to produce deuterated acetaldehyde, which is further metabolized by aldehyde dehydrogenase to produce deuterated acetate. These metabolic steps are crucial for understanding the overall impact of 1-Propanol-D1 on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 1-Propanol-D1 is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and hydrophilic nature. Additionally, it may interact with specific transporters or binding proteins that facilitate its movement within the cell. The distribution of 1-Propanol-D1 can affect its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of 1-Propanol-D1 is influenced by its interactions with cellular components. It can be found in various organelles, including the cytoplasm, mitochondria, and endoplasmic reticulum. The localization of 1-Propanol-D1 can impact its activity and function, as it may interact with specific enzymes and proteins within these compartments. For example, its presence in the mitochondria can affect mitochondrial metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monodeuteropropyl alcohol can be synthesized through several methods. One common approach involves the reduction of propionaldehyde using deuterium gas in the presence of a catalyst. Another method includes the deuteration of propyl alcohol using deuterium oxide (D2O) in the presence of a base.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of propionaldehyde with deuterium gas. This process is carried out under controlled conditions to ensure the selective incorporation of deuterium into the alcohol.
Chemical Reactions Analysis
Types of Reactions: Monodeuteropropyl alcohol undergoes various chemical reactions similar to those of other alcohols. These include:
Oxidation: this compound can be oxidized to produce monodeuteropropionaldehyde and further to monodeuteropropionic acid.
Reduction: It can be reduced to produce monodeuteropropane.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products:
Oxidation: Monodeuteropropionaldehyde, monodeuteropropionic acid.
Reduction: Monodeuteropropane.
Substitution: Monodeuteropropyl halides.
Comparison with Similar Compounds
- Monodeuteromethanol
- Monodeuterobutanol
- Monodeuteropentanol
Monodeuteropropyl alcohol stands out due to its specific applications in tracing and studying reaction mechanisms, making it an invaluable tool in scientific research.
Properties
IUPAC Name |
1-deuteriooxypropane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i4D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERNNFJNOPAEC-QYKNYGDISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
61.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4712-36-1 | |
Record name | 4712-36-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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